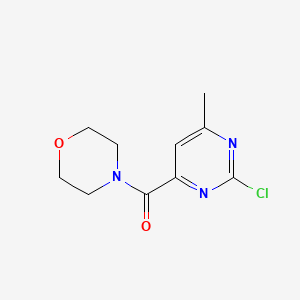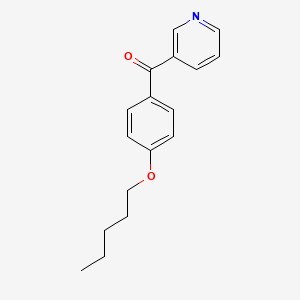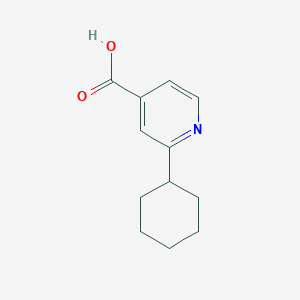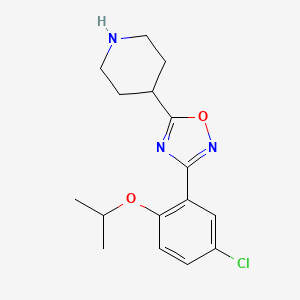
tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the pyridine moiety and the tert-butyl group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery .
Medicine
In medicinal chemistry, tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- tert-Butyl4-(3-hydroxypropyl)piperazine-1-carboxylate
- tert-Butyl4-(2-hydroxypropyl)piperazine-1-carboxylate
- tert-Butyl4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate apart from similar compounds is its specific combination of functional groups and structural features. The presence of the tert-butyl group, the hydroxyl group, and the pyridine moiety in a single molecule provides unique reactivity and potential for diverse applications .
特性
分子式 |
C18H29N3O3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
tert-butyl 4-[5-(1-hydroxypropyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O3/c1-6-15(22)14-11-13(2)16(19-12-14)20-7-9-21(10-8-20)17(23)24-18(3,4)5/h11-12,15,22H,6-10H2,1-5H3 |
InChIキー |
MUNYDGCXOJOSAC-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)



